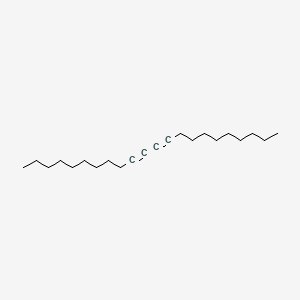
Docosa-10,12-diyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Docosa-10,12-diyne is a polymerizable diacid with the molecular formula C({22})H({34})O(_{4}) It is characterized by the presence of two triple bonds located at the 10th and 12th positions of a 22-carbon chain
準備方法
Synthetic Routes and Reaction Conditions
Docosa-10,12-diyne can be synthesized through several methods. One common approach involves the oxidative coupling of terminal alkynes. This method typically uses copper(I) salts as catalysts under mild conditions. The reaction proceeds as follows:
-
Oxidative Coupling: : Terminal alkynes are treated with a copper(I) catalyst in the presence of an oxidizing agent such as oxygen or air. The reaction conditions often include solvents like pyridine or dimethylformamide (DMF) and temperatures ranging from room temperature to 60°C.
-
Purification: : The crude product is purified using column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidative coupling reactions. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are often employed to ensure the quality and purity of the final product.
化学反応の分析
Types of Reactions
Docosa-10,12-diyne undergoes various chemical reactions, including:
-
Oxidation: : The triple bonds in this compound can be oxidized to form diketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO(_4)) and osmium tetroxide (OsO(_4)).
-
Reduction: : Reduction of the triple bonds can yield alkenes or alkanes. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace hydrogen atoms on the carbon chain.
Common Reagents and Conditions
Oxidation: KMnO(_4) in aqueous solution, OsO(_4) in the presence of a co-oxidant.
Reduction: Pd/C with hydrogen gas, lithium aluminum hydride (LiAlH(_4)).
Substitution: Nucleophiles like ammonia (NH(_3)), thiols (R-SH), under basic conditions.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Amines, thioethers.
科学的研究の応用
Docosa-10,12-diyne has a wide range of applications in scientific research:
-
Chemistry: : It is used in the synthesis of polymerizable materials and liquid crystals. The compound’s ability to form polymers makes it valuable in developing new materials with unique properties.
-
Biology: : In biological research, this compound is used to study cell membrane dynamics and interactions. Its incorporation into lipid bilayers can help elucidate the behavior of cell membranes under various conditions.
-
Medicine: : The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Researchers explore its role in drug delivery systems and as a building block for bioactive molecules.
-
Industry: : this compound is used in the production of specialty polymers and coatings. Its polymerizable nature allows for the creation of materials with enhanced mechanical and thermal properties.
作用機序
The mechanism by which docosa-10,12-diyne exerts its effects depends on its application. In polymerization reactions, the triple bonds undergo a series of addition reactions, leading to the formation of long polymer chains. In biological systems, the compound can interact with cell membranes, altering their fluidity and permeability. The exact molecular targets and pathways involved vary based on the specific context of its use.
類似化合物との比較
Docosa-10,12-diyne can be compared with other similar compounds, such as:
-
Docosa-9,11-diyne: : Similar in structure but with triple bonds at the 9th and 11th positions. It exhibits different reactivity and applications due to the position of the triple bonds.
-
Eicosa-5,7-diyne: : A shorter carbon chain with triple bonds at the 5th and 7th positions. It has distinct chemical properties and uses.
-
Hexadeca-1,3-diyne: : A much shorter chain with triple bonds at the 1st and 3rd positions. It is used in different types of polymerization reactions and material science applications.
This compound stands out due to its longer carbon chain and the specific positioning of its triple bonds, which confer unique properties and reactivity patterns.
特性
CAS番号 |
115254-98-3 |
|---|---|
分子式 |
C22H38 |
分子量 |
302.5 g/mol |
IUPAC名 |
docosa-10,12-diyne |
InChI |
InChI=1S/C22H38/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 |
InChIキー |
RDIWETBQCKTRSO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC#CC#CCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


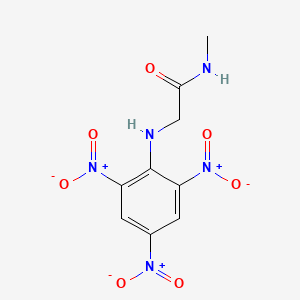
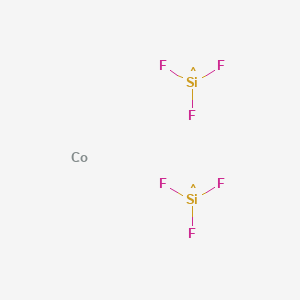
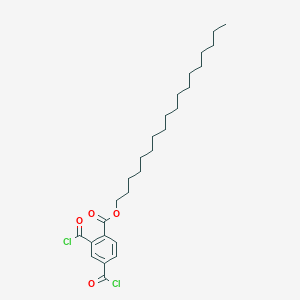
![8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro-](/img/structure/B14311621.png)

![5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene](/img/structure/B14311630.png)
![4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14311638.png)
![4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzaldehyde](/img/structure/B14311639.png)
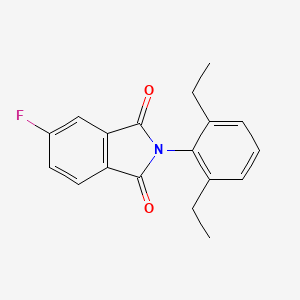
![Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-](/img/structure/B14311651.png)
![2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine](/img/structure/B14311653.png)
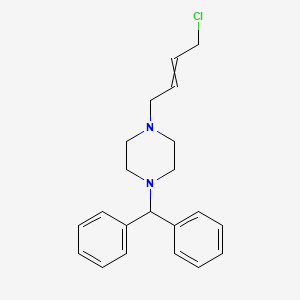

![2-Thiabicyclo[2.2.1]heptan-5-one](/img/structure/B14311664.png)
